

2,2-Dimethylcyclopropanecarboxylic acid CAS number 14590-53-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2,2-
Compound Name:	Dimethylcyclopropanecarboxylic acid
Cat. No.:	B3025571

[Get Quote](#)

An In-Depth Technical Guide to (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid (CAS: 14590-53-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical properties, synthesis, chiral resolution, and critical applications, with a focus on the scientific principles that guide its use in the laboratory and industry.

Introduction: The Significance of a Strained Ring

(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a chiral carboxylic acid distinguished by its three-membered cyclopropane ring.^[1] This highly strained carbocycle is not merely a structural curiosity; it imparts unique conformational rigidity and reactivity, making it a valuable synthon in medicinal and agricultural chemistry.^{[1][2]} The cyclopropyl group can act as a metabolically stable bioisostere for other functional groups, enhancing the pharmacokinetic profiles of drug candidates.^[2]

The primary driver for the scientific and commercial interest in the (S)-(+)-enantiomer (CAS 14590-53-5) is its role as a key intermediate in the synthesis of Cilastatin.^{[3][4]} Cilastatin is a

renal dehydropeptidase inhibitor that is co-administered with the broad-spectrum β -lactam antibiotic, imipenem.[5][6] By inhibiting the enzymatic degradation of imipenem in the kidneys, Cilastatin prolongs the antibiotic's therapeutic window and prevents the formation of potentially nephrotoxic metabolites.[6][7]

Core Physicochemical and Safety Data

Precise knowledge of a compound's properties is fundamental to its effective application. The key physicochemical data for **(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid** are summarized below.

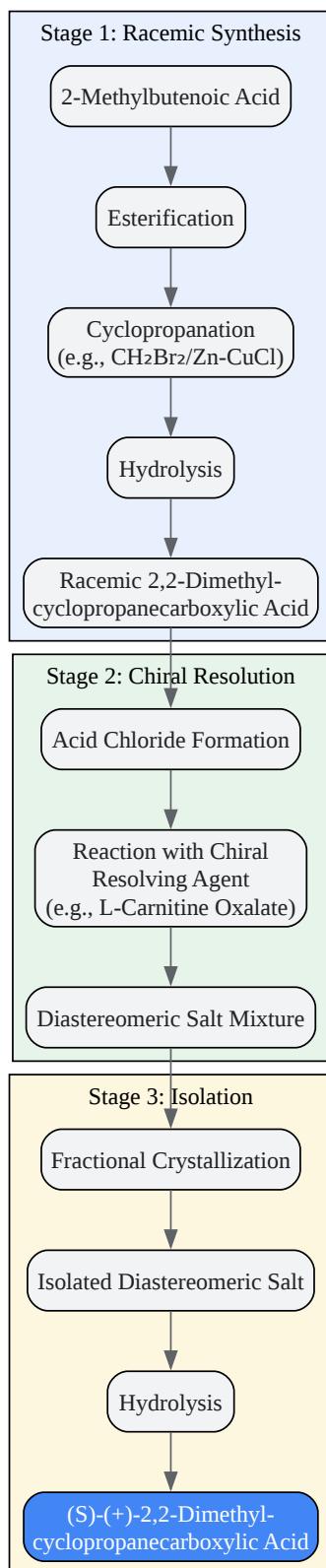
Property	Value	Source(s)
CAS Number	14590-53-5	[1][8][9][10]
Molecular Formula	C ₆ H ₁₀ O ₂	[1][11][12]
Molecular Weight	114.14 g/mol	[1][11][12]
Appearance	Colorless to very pale-yellow clear liquid	[1][10]
Density	~0.99 g/mL	[1]
Boiling Point	100 °C @ 12 mmHg	[1]
Optical Rotation	$[\alpha]^{20}_D = +122$ to $+136^\circ$ (c=1 in Methanol)	[1]
Storage Temperature	2 - 8 °C, under an inert atmosphere	[1][13]

Safety and Handling Profile

As a reactive chemical intermediate, proper handling is crucial.

- Hazards: This compound is a combustible liquid and can cause skin and respiratory system irritation.[10][14] It poses a risk of serious eye irritation.[10]

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14]
- Handling: Keep away from heat, sparks, and open flames. Handle in a well-ventilated area.
- Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated place.[10] It is noted to be sensitive to moisture.[13]


Synthesis and Chiral Resolution: Achieving Enantiopurity

The synthesis of optically pure (S)-(+)-**2,2-Dimethylcyclopropanecarboxylic acid** is a non-trivial challenge. The primary industrial routes involve the synthesis of a racemic mixture followed by a classical chiral resolution, although asymmetric methods are also employed.

Pathway I: Racemic Synthesis and Diastereomeric Salt Resolution

This well-established route involves three main stages: synthesis of the racemic acid, formation of diastereomeric salts with a chiral resolving agent, and separation followed by hydrolysis.

- Racemic Acid Synthesis: A common starting material is 2-methylbutenoic acid. The process involves an initial esterification, followed by a cyclopropanation reaction—for instance, using dibromomethane with a zinc powder/copper(I) chloride catalyst system—and subsequent hydrolysis to yield racemic **2,2-dimethylcyclopropanecarboxylic acid**.[3]
- Chiral Resolution: The racemic acid is activated, typically by conversion to its acid chloride. This reactive intermediate is then reacted with a chiral amine, such as L-carnitine oxalate, to form a pair of diastereomeric salts.[3]
- Separation and Hydrolysis: The differing solubilities of the diastereomeric salts allow for their separation via fractional crystallization. After isolation of the desired diastereomer, a final hydrolysis step cleaves the chiral auxiliary, liberating the enantiopure (S)-(+)-**2,2-Dimethylcyclopropanecarboxylic acid**.[3]

[Click to download full resolution via product page](#)*Workflow for Synthesis and Chiral Resolution*

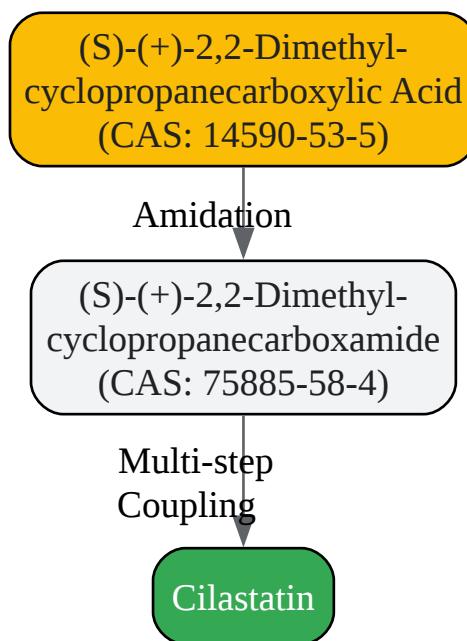
Alternative Synthetic Approaches

To circumvent the often-lower yields of classical resolution, asymmetric synthesis methods have been developed.

- Asymmetric Hydrolysis: Lipases can be used for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate, yielding the desired (S)-acid.[3]
- Asymmetric Cyclopropanation: The reaction of 2-methylpropene with a chiral iron carbene complex, followed by exhaustive ozonolysis, has been shown to produce the (S)-acid with up to 92% enantiomeric excess.[3]

Protocol: Representative Chiral Resolution

This protocol is a conceptual representation based on published methods and must be adapted and optimized for specific laboratory conditions.


- Acid Chloride Formation: To a solution of racemic **2,2-dimethylcyclopropanecarboxylic acid** in an inert solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by GC). Remove excess thionyl chloride and solvent under reduced pressure.
- Diastereomeric Salt Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., acetonitrile). In a separate flask, prepare a solution of the chiral resolving agent (e.g., L-carnitine oxalate). Add the acid chloride solution to the resolving agent solution and stir.
- Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of the desired enantiomer will preferentially precipitate. Isolate the precipitate by filtration. Several recrystallization cycles may be necessary to achieve high diastereomeric purity.
- Hydrolysis: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Final Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final, enantiopure (S)-**(+)-2,2-Dimethylcyclopropanecarboxylic acid**.

Key Applications and Chemical Transformations

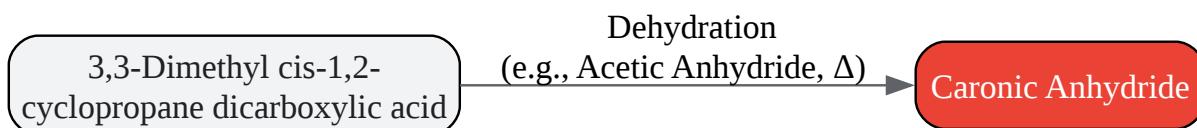
The utility of this chiral acid lies in its function as a precursor to more complex, high-value molecules.

Cornerstone of Cilastatin Synthesis

The primary application is in the synthesis of Cilastatin. The carboxylic acid is the source of the acyl group that amidates the heptenoic acid backbone of the final drug.^[6] A common synthetic strategy involves first converting the acid to its corresponding amide, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, which is then used in subsequent coupling steps.^[4]

[Click to download full resolution via product page](#)

Key Intermediates in Cilastatin Synthesis


The Cyclopropane Moiety in Agrochemicals

While the (S)-enantiomer is specific to pharmaceuticals, the broader 2,2-dimethylcyclopropanecarboxylate structure is the foundational core of Type I pyrethroid insecticides, such as Permethrin.^{[15][16][17]} In these applications, a modified version of the acid, such as **3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid**, is esterified with an alcohol like 3-phenoxybenzyl alcohol to produce the active insecticidal agent.^{[16][17]}

[18] This highlights the versatility of the cyclopropane scaffold in generating biologically active molecules across different industries.

Precursor to Caronic Anhydride

The related dicarboxylic acid, 3,3-dimethyl cis-1,2-cyclopropane dicarboxylic acid, can be readily converted into Caronic Anhydride via cyclodehydration, typically using a dehydrating agent like acetic anhydride under heat.[13][19] Caronic anhydride is itself a valuable intermediate, serving as a building block for pharmaceuticals such as the HCV protease inhibitor Boceprevir and as a crosslinking agent in polymer synthesis.[13][20]

[Click to download full resolution via product page](#)

Formation of Caronic Anhydride

Conclusion

(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a premier example of a chiral building block whose unique structural features translate directly into high-value applications. Its strained cyclopropane ring provides a rigid scaffold that is leveraged in both pharmaceutical and agrochemical design. The demand for this intermediate is driven overwhelmingly by its essential role in the manufacture of Cilastatin, a critical component of a life-saving antibiotic combination. Mastery of its synthesis and chiral resolution is a key enabling technology for the production of this important therapeutic agent, underscoring the vital link between fundamental organic synthesis and modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. [cas 75885-59-5](https://cas.org/cas/75885-59-5)|| where to buy 2,2-Dimethylcyclopropanecarboxylic acid [english.chemenu.com]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [manusaktteva.com](https://www.manusaktteva.com) [manusaktteva.com]
- 5. [EP2394979A1](https://patents.google.com/patent/EP2394979A1) - Intermediate of cilastatin and preparation method thereof - Google Patents [patents.google.com]
- 6. [Cilastatin | C16H26N2O5S | CID 6435415](https://pubchem.ncbi.nlm.nih.gov/compound/Cilastatin) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [WO2003018544A1](https://patents.google.com/patent/WO2003018544A1) - Process for the preparation of cilastatin - Google Patents [patents.google.com]
- 8. calpaclab.com [calpaclab.com]
- 9. [CAS 14590-53-5 | \(1S\)-2,2-dimethylcyclopropane-1-carboxylic acid](https://synblock.com/compound/CAS%2014590-53-5) - Synblock [synblock.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. [2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708](https://pubchem.ncbi.nlm.nih.gov/compound/2,2-Dimethylcyclopropane-1-carboxylic+acid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. nbinno.com [nbinno.com]
- 14. chembk.com [chembk.com]
- 15. [KR960010531B1](https://patents.google.com/patent/KR960010531B1) - New manufacturing method of permethrin - Google Patents [patents.google.com]
- 16. [US10647655B2](https://patents.google.com/patent/US10647655B2) - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 17. [EP3506748A1](https://patents.google.com/patent/EP3506748A1) - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 18. [Permethric acid | 55701-05-8](https://chemicalbook.com/Permethric-acid-55701-05-8) [chemicalbook.com]
- 19. [Caronic anhydride synthesis](https://chemicalbook.com/Caronic-anhydride-synthesis) - chemicalbook [chemicalbook.com]
- 20. [Page loading...](https://guidechem.com) [guidechem.com]
- To cite this document: BenchChem. [2,2-Dimethylcyclopropanecarboxylic acid CAS number 14590-53-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3025571#2-2-dimethylcyclopropanecarboxylic-acid-cas-number-14590-53-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com